
N-Hydroxy-cyclobutanecarboxamidine
Descripción general
Descripción
N-Hydroxy-cyclobutanecarboxamidine is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-Hydroxy-cyclobutanecarboxamidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, biological evaluation, and therapeutic implications of this compound, drawing from diverse research findings.
Chemical Structure and Synthesis
This compound features a cyclobutane ring with a hydroxyl group attached to the nitrogen atom of an amidine functional group. The structural characteristics of this compound suggest that it may exhibit unique biological properties due to the presence of both cyclic and hydroxyl functionalities.
Antiproliferative Effects
Recent studies have shown that N-hydroxy derivatives can exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with specific substitutions on the cyclobutane ring demonstrated IC50 values in the low micromolar range, indicating strong potential as anticancer agents. A comparative analysis of several derivatives is presented in Table 1.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast) | 3.1 |
This compound | HCT-116 (Colon) | 5.3 |
This compound | Caco-2 (Colorectal) | 4.4 |
These results indicate that the compound exhibits selective activity against certain cancer types, particularly breast and colon cancers.
The mechanisms underlying the antiproliferative effects of this compound are thought to involve the modulation of key signaling pathways such as PI3K/AKT. In vitro studies have demonstrated that treatment with this compound significantly alters the expression levels of genes associated with cell proliferation and apoptosis, including PI3K and BAD .
Antioxidant Activity
In addition to its anticancer properties, this compound has been evaluated for its antioxidant capabilities. Studies have shown that it can reduce oxidative stress in cellular models, which is crucial for protecting against cancer progression and other diseases linked to oxidative damage . The antioxidant activity was measured using assays like DPPH and FRAP, revealing substantial efficacy compared to standard antioxidants.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving MCF-7 cells demonstrated that treatment with this compound led to a significant reduction in cell viability, supporting its role as a selective anticancer agent.
- Case Study 2 : In a murine model of colorectal cancer, administration of the compound resulted in decreased tumor growth rates, suggesting its potential for in vivo applications .
- Case Study 3 : The compound's ability to inhibit matrix metalloproteinases (MMPs) was also noted, indicating a possible role in preventing metastasis .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1.1 Drug Development
The cyclobutane ring structure in N-hydroxy-cyclobutanecarboxamidine contributes to its potential as a lead compound in drug discovery. Cyclobutanes are known for their ability to enhance metabolic stability and improve the pharmacokinetic properties of drug candidates. Recent studies have highlighted the use of cyclobutane derivatives in small-molecule drugs, particularly for targeting specific enzymes involved in cancer progression and autoimmune diseases .
1.2 Anticancer Activity
This compound has shown promise as an anticancer agent due to its ability to inhibit histone deacetylases (HDACs). HDAC inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in tumor cells. The compound's structural features allow it to effectively interact with HDACs, making it a candidate for developing new anticancer therapies targeting various cancers such as breast, lung, and colon cancer .
Case Studies
3.1 Cyclobutane Derivatives in Cancer Therapy
Recent clinical trials have focused on cyclobutane-containing compounds for their selective inhibition of cancer-related pathways. For instance, derivatives similar to this compound have been shown to selectively inhibit cathepsin B, an enzyme overexpressed in certain tumors, thereby increasing the efficacy of antibody-drug conjugates targeting cancer cells .
3.2 Autoimmune Disease Research
The potential application of this compound extends beyond oncology into autoimmune diseases. Research has indicated that compounds with a cyclobutane core can modulate immune responses by inhibiting nuclear receptors involved in inflammatory processes . This opens avenues for developing treatments for conditions such as rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
N'-hydroxycyclobutanecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(7-8)4-2-1-3-4/h4,8H,1-3H2,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAGOJXAHZYVRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99623-08-2 | |
Record name | N'-hydroxycyclobutanecarboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.